molecular formula C20H23N3O5S B2715288 N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(3-methoxybenzyl)oxalamide CAS No. 1105228-30-5

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(3-methoxybenzyl)oxalamide

Cat. No.: B2715288
CAS No.: 1105228-30-5
M. Wt: 417.48
InChI Key: QFQYSIKVVPWJBY-UHFFFAOYSA-N
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Description

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(3-methoxybenzyl)oxalamide is a useful research compound. Its molecular formula is C20H23N3O5S and its molecular weight is 417.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Screening

Compounds incorporating the thiazolidin-4-one derivatives and related structures have been synthesized and evaluated for their antimicrobial properties. For example, N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides were tested for their in vitro antibacterial and antifungal activities, showing potential for therapeutic intervention against microbial diseases, especially bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

Novel Heterocyclic Compound Synthesis

Another area of research involves the synthesis of new heterocyclic compounds based on structures such as 1,3-oxazolidine and 1,3-oxazolidin-2-one, among others. These compounds have been prepared and their biological activity studied, suggesting potential for drug development (Tlekhusezh, Badovskaya, & Tyukhteneva, 1996).

Oxazolidinone Antibacterial Agents

The oxazolidinones, a relatively new class of antimicrobial agents, demonstrate unique mechanisms of bacterial protein synthesis inhibition. Novel analogs from this class have shown significant in vitro antibacterial activities against a variety of clinically important pathogens, indicating their potential in addressing drug-resistant bacterial infections (Zurenko et al., 1996).

Aldose Reductase Inhibitors

A series of iminothiazolidin-4-one acetate derivatives were synthesized and evaluated as inhibitors of aldose reductase, an enzyme implicated in diabetic complications. This research suggests the potential for these compounds to serve as novel drugs for the treatment of such complications, demonstrating the therapeutic potential of derivatives related to the specified compound (Ali et al., 2012).

Properties

IUPAC Name

N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-N-[(3-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S/c1-14-7-8-16(23-9-4-10-29(23,26)27)12-18(14)22-20(25)19(24)21-13-15-5-3-6-17(11-15)28-2/h3,5-8,11-12H,4,9-10,13H2,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFQYSIKVVPWJBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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